8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Description
8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Mode of Action
The compound interacts with FtsZ by binding to its active site. This binding disrupts the assembly of FtsZ filaments, preventing the formation of the Z-ring, which is essential for cell division. Consequently, bacterial cells cannot complete cytokinesis, leading to cell death. The inhibition of FtsZ by this compound represents a novel mechanism distinct from traditional antibiotics .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell division process. By targeting FtsZ, this compound disrupts the coordinated assembly of proteins required for septum formation. Downstream effects include incomplete cell division, abnormal cell morphology, and bacterial death .
Result of Action
At the molecular level, inhibition of FtsZ disrupts the bacterial cell division machinery, preventing proper septum formation. This results in bacterial growth arrest and eventual cell death. Cellular effects include altered morphology, impaired replication, and loss of viability .
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability:
Biochemical Analysis
Biochemical Properties
8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with RNA-dependent RNA polymerase enzymes, which are crucial for the replication of certain viruses . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NMDA receptor, which plays a critical role in synaptic plasticity and memory function . This modulation can lead to changes in cellular responses and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its interaction with RNA-dependent RNA polymerase enzymes results in the inhibition of viral replication . This mechanism is crucial for its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic uses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these pathways is important for predicting the compound’s effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
8-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-7-4-5-11-10(6-7)8-2-1-3-9(8)12(14)15-11/h4-6,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZVRBMNHDJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560707 | |
Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131526-88-0 | |
Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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